Cas no 869937-08-6 (1-(2-Amino-6-fluorophenyl)ethanone)
1-(2-Amino-6-fluorophenyl)ethanone Chemical and Physical Properties
Names and Identifiers
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- 1-(2-Amino-6-fluorophenyl)ethanone
- 1-(2-amino-6-fluorophenyl)ethan-1-one
- 1-(2-Amino-6-fluoro-phenyl)-ethanone
- Ethanone, 1-(2-amino-6-fluorophenyl)-
- AK145194
- 1-(2-Amino-6-fluorophenyl)ethanone (ACI)
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- MDL: MFCD12025288
- Inchi: 1S/C8H8FNO/c1-5(11)8-6(9)3-2-4-7(8)10/h2-4H,10H2,1H3
- InChI Key: DBBGVWWGWKITGW-UHFFFAOYSA-N
- SMILES: O=C(C)C1C(N)=CC=CC=1F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 160
- XLogP3: 1.6
- Topological Polar Surface Area: 43.1
1-(2-Amino-6-fluorophenyl)ethanone Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P280-P305+P351+P338-P310
- Storage Condition:Keep in dark place,Inert atmosphere,Room temperature
1-(2-Amino-6-fluorophenyl)ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019121633-1g |
1-(2-Amino-6-fluorophenyl)ethanone |
869937-08-6 | 98% | 1g |
$279.30 | 2023-08-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EM460-100mg |
1-(2-Amino-6-fluorophenyl)ethanone |
869937-08-6 | 98% | 100mg |
561CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EM460-250mg |
1-(2-Amino-6-fluorophenyl)ethanone |
869937-08-6 | 98% | 250mg |
1245CNY | 2021-05-08 | |
| TRC | A898688-10mg |
1-(2-Amino-6-fluorophenyl)ethanone |
869937-08-6 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A898688-50mg |
1-(2-Amino-6-fluorophenyl)ethanone |
869937-08-6 | 50mg |
$ 135.00 | 2022-06-07 | ||
| TRC | A898688-100mg |
1-(2-Amino-6-fluorophenyl)ethanone |
869937-08-6 | 100mg |
$ 230.00 | 2022-06-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A846975-100mg |
1-(2-Amino-6-fluorophenyl)ethanone |
869937-08-6 | 98% | 100mg |
589.50 | 2021-05-17 | |
| abcr | AB441799-250 mg |
1-(2-Amino-6-fluorophenyl)ethanone; . |
869937-08-6 | 250MG |
€227.90 | 2023-07-18 | ||
| abcr | AB441799-1 g |
1-(2-Amino-6-fluorophenyl)ethanone; . |
869937-08-6 | 1g |
€478.20 | 2023-07-18 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EM460-50mg |
1-(2-Amino-6-fluorophenyl)ethanone |
869937-08-6 | 98% | 50mg |
311.0CNY | 2021-07-12 |
1-(2-Amino-6-fluorophenyl)ethanone Production Method
Production Method 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt; overnight, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt
Production Method 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min, rt → reflux; cooled
1.3 Reagents: Sodium bicarbonate Solvents: Water
Production Method 3
1-(2-Amino-6-fluorophenyl)ethanone Raw materials
1-(2-Amino-6-fluorophenyl)ethanone Preparation Products
1-(2-Amino-6-fluorophenyl)ethanone Suppliers
1-(2-Amino-6-fluorophenyl)ethanone Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on 1-(2-Amino-6-fluorophenyl)ethanone
Comprehensive Overview of 1-(2-Amino-6-fluorophenyl)ethanone (CAS No. 869937-08-6): Properties, Applications, and Industry Insights
1-(2-Amino-6-fluorophenyl)ethanone, with the CAS registry number 869937-08-6, is a fluorinated aromatic ketone derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound, often referred to as 2-Amino-6-fluoroacetophenone, features a unique molecular structure combining an amino group and a fluorine atom on a phenyl ring, which enhances its reactivity and utility in synthetic chemistry. Its molecular formula C8H8FNO and molecular weight 153.16 g/mol make it a versatile intermediate for designing advanced materials and bioactive molecules.
In recent years, the demand for fluorinated organic compounds like 1-(2-Amino-6-fluorophenyl)ethanone has surged due to their pivotal role in drug discovery. Fluorination is a key strategy to improve metabolic stability, bioavailability, and binding affinity of pharmaceutical candidates. Researchers frequently search for "fluoroaromatic ketone synthesis" or "CAS 869937-08-6 applications," reflecting the compound's relevance in developing kinase inhibitors and anticancer agents. Its electron-withdrawing fluorine moiety also makes it valuable in PET radiotracer development, a hotspot in diagnostic imaging.
The synthesis of 1-(2-Amino-6-fluorophenyl)ethanone typically involves Friedel-Crafts acylation or palladium-catalyzed cross-coupling, methods widely discussed in forums on "green chemistry alternatives." Environmental concerns have driven interest in solvent-free reactions and catalytic efficiency, aligning with the compound's industrial scalability. Analytical techniques such as HPLC purity testing and NMR characterization are critical for quality control, addressing common queries like "how to verify CAS 869937-08-6 purity."
Beyond pharmaceuticals, 1-(2-Amino-6-fluorophenyl)ethanone finds niche applications in liquid crystal materials and organic electronics, where its planar aromatic core facilitates charge transport. Startups focusing on "flexible OLEDs" or "high-performance polymers" often explore fluorinated building blocks like this compound. Regulatory compliance is another trending topic; suppliers must ensure adherence to REACH and FDA guidelines, as flagged in searches for "fluoroaromatic compound safety."
In summary, 1-(2-Amino-6-fluorophenyl)ethanone (869937-08-6) exemplifies the intersection of structural innovation and multidisciplinary utility. Its role in addressing challenges like "drug resistance" and "sustainable synthesis" ensures its prominence in scientific literature and industrial workflows. Future research may unlock further potential in bioconjugation and catalysis, solidifying its status as a cornerstone in modern organic chemistry.
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